Uvaol diacetate
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Overview
Description
Uvaol diacetate is a triterpenoid derivative sourced from the leaves of Nerium oleander L. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uvaol diacetate can be synthesized from uvaol, a natural pentacyclic triterpene. The synthesis involves the acetylation of uvaol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves the extraction of uvaol from plant sources such as Nerium oleander L. leaves. The extracted uvaol is then subjected to acetylation using acetic anhydride and a suitable catalyst. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Uvaol diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can undergo substitution reactions, where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Uvaol diacetate is used as a precursor in the synthesis of other triterpenoid derivatives.
Industry: This compound is used in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of uvaol diacetate involves multiple molecular targets and pathways:
Anti-inflammatory: This compound inhibits the production of nitric oxide and other inflammatory mediators.
Antioxidant: It scavenges reactive oxygen species, reducing oxidative stress in cells.
Anticancer: This compound induces cell cycle arrest and apoptosis in cancer cells by modulating the AKT/PI3K signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Uvaol: A natural pentacyclic triterpene with similar pharmacological properties.
Betulin: Another triterpenoid with strong cytotoxic effects.
Lupeol: A triterpenoid known for its anti-inflammatory and anticancer activities.
Uniqueness of Uvaol Diacetate
This compound is unique due to its acetylated structure, which enhances its bioavailability and pharmacological potency compared to its parent compound, uvaol. The acetylation also improves its solubility, making it more suitable for various applications .
Properties
Molecular Formula |
C34H54O4 |
---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-21-12-17-34(20-37-23(3)35)19-18-32(8)25(29(34)22(21)2)10-11-27-31(7)15-14-28(38-24(4)36)30(5,6)26(31)13-16-33(27,32)9/h10,21-22,26-29H,11-20H2,1-9H3/t21-,22+,26+,27-,28+,29+,31+,32-,33-,34-/m1/s1 |
InChI Key |
BAZMEWBREGUVCK-QCNIQUMGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)COC(=O)C |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)COC(=O)C |
Origin of Product |
United States |
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